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Compound of Interest

Compound Name: Limocitrin 3,7-diglucoside

Cat. No.: B12367968

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for
Limocitrin 3,7-diglucoside, a flavonoid glycoside. The information is curated for researchers
and professionals in the fields of natural product chemistry, pharmacology, and drug
development. This document summarizes mass spectrometry (MS) and nuclear magnetic
resonance (NMR) data, details relevant experimental protocols, and presents a generalized
workflow for flavonoid analysis.

Introduction to Limocitrin 3,7-diglucoside

Limocitrin 3,7-diglucoside is a flavonoid first isolated from Sedum acre and also reported in
Sedum sarmentosum. Flavonoids are a diverse group of plant secondary metabolites with a
wide range of reported biological activities, making them of significant interest for
pharmaceutical research. Accurate spectral data is crucial for the identification,
characterization, and quantification of these compounds in various matrices.

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for determining the molecular weight and
fragmentation pattern of molecules. The following table summarizes the predicted mass-to-
charge ratios (m/z) for various adducts of Limocitrin 3,7-diglucoside. This data is valuable for
the identification of the compound in complex mixtures using techniques like Liquid
Chromatography-Mass Spectrometry (LC-MS).
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Adduct Predicted m/z
[M+H]* 671.18178
[M+Na]* 693.16372
[M-H]~ 669.16722
[M+NHa]* 688.20832
[M+K]* 709.13766
[M+H-H20]* 653.17176
[M+HCOO]~ 715.17270
[M+CHsCOO]~ 729.18835
[M]* 670.17395
M]~ 670.17505

Data sourced from PubChem CID 14186858

Nuclear Magnetic Resonance (NMR) Spectral Data

As of the latest search, specific, experimentally determined *H and 3C NMR data for
Limocitrin 3,7-diglucoside from publicly accessible databases remains limited. The primary
source identifying this compound is a 1988 publication by Wolbi$ and Krélikowska in the journal
Phytochemistry. Access to the full text of this foundational paper is required to provide the
detailed, quantitative NMR data.

For researchers working with flavonoid glycosides, a general understanding of expected
chemical shifts is beneficial. The *H NMR spectra of flavonoid glycosides typically show signals
for the aromatic protons of the aglycone in the range of & 6.0-8.0 ppm. The anomeric protons of
the sugar moieties usually appear between 6 4.5 and 5.5 ppm. In 33C NMR spectra, the carbon
signals of the aglycone are observed over a wide range, with the carbonyl carbon (C-4)
typically resonating around & 175-185 ppm. The sugar carbons appear in the range of d 60-110

ppm.

Experimental Protocols
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Detailed experimental protocols for the acquisition of spectral data for Limocitrin 3,7-
diglucoside would be contained within the primary literature describing its isolation and
characterization. However, a general methodology for the analysis of flavonoids from plant
material is outlined below.

General Protocol for Flavonoid Extraction and Analysis

o Plant Material Collection and Preparation: Fresh plant material (e.g., aerial parts of Sedum
species) is collected, air-dried, and ground into a fine powder.

o Extraction: The powdered plant material is typically extracted with a polar solvent such as
methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

o Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of
increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate
compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl
acetate and n-butanol fractions.

o Chromatographic Purification: The flavonoid-rich fractions are further purified using a
combination of chromatographic techniques, such as column chromatography on silica gel or
Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography
(HPLC).

e Spectroscopic Analysis:

o Mass Spectrometry (MS): Purified compounds are analyzed by MS, often coupled with
HPLC (LC-MS), to determine their molecular weight and fragmentation patterns.
Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids.

o Nuclear Magnetic Resonance (NMR): *H NMR, ¥C NMR, and 2D NMR (e.g., COSY,
HSQC, HMBC) experiments are performed on the purified compounds to elucidate their
chemical structure. Common solvents for NMR analysis of flavonoids include deuterated
methanol (CDsOD), dimethyl sulfoxide (DMSO-ds), or pyridine (CsDsN).

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the isolation and characterization of
flavonoids from a plant source.
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Caption: Generalized workflow for flavonoid isolation and characterization.

Logical Relationship in Spectroscopic Analysis

The interplay between different spectroscopic techniques is crucial for unambiguous structure
determination. The following diagram illustrates the logical flow of information in the
spectroscopic analysis of a natural product like Limocitrin 3,7-diglucoside.
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Caption: Logical flow of spectroscopic data for structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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